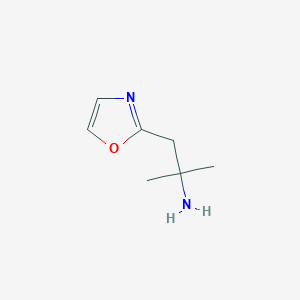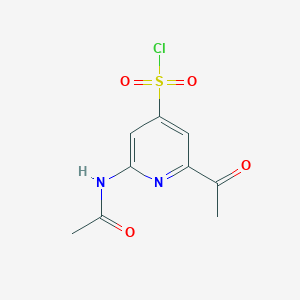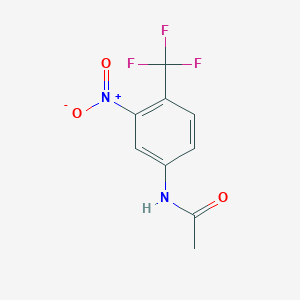
3'-Nitro-4'-(trifluoromethyl)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Nitro-4’-(trifluoromethyl)acetanilide is an organic compound with the molecular formula C9H7F3N2O3. It is a pale yellow solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its unique chemical properties, which make it valuable in different scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Nitro-4’-(trifluoromethyl)acetanilide typically involves the nitration of m-(trifluoromethyl)aniline followed by acetylation. The nitration is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The resulting nitro compound is then acetylated using acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In industrial settings, the production of 3’-Nitro-4’-(trifluoromethyl)acetanilide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3’-Nitro-4’-(trifluoromethyl)acetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3’-Amino-4’-(trifluoromethyl)acetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
3’-Nitro-4’-(trifluoromethyl)acetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Nitro-4’-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4’-Nitro-3’-(trifluoromethyl)acetanilide: A positional isomer with similar chemical properties but different biological activities.
3’-Nitro-4’-(trifluoromethyl)aniline: A related compound with an amino group instead of an acetanilide group.
4’-Nitro-3’-(trifluoromethyl)benzoic acid: Another related compound with a carboxylic acid group instead of an acetanilide group.
Uniqueness
3’-Nitro-4’-(trifluoromethyl)acetanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups makes it a valuable intermediate in various synthetic pathways and enhances its potential for diverse applications .
Properties
Molecular Formula |
C9H7F3N2O3 |
|---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
N-[3-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F3N2O3/c1-5(15)13-6-2-3-7(9(10,11)12)8(4-6)14(16)17/h2-4H,1H3,(H,13,15) |
InChI Key |
PAEOCGFSTKGDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole](/img/structure/B14857752.png)
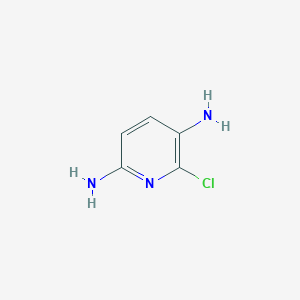
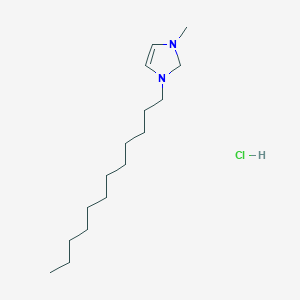
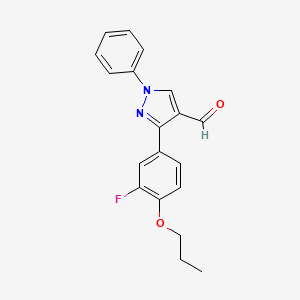

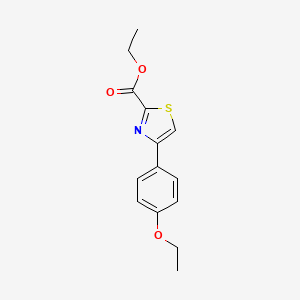
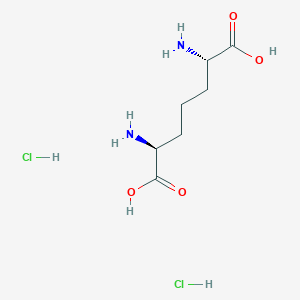
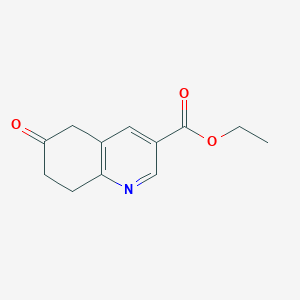
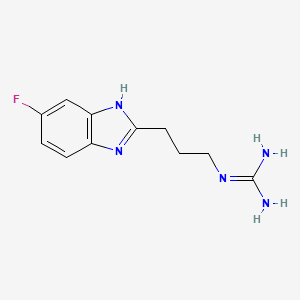
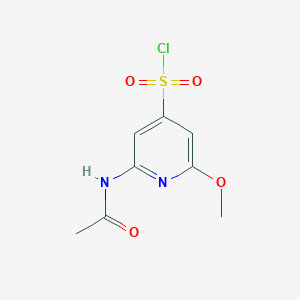
![N-Acetyl-L-Phenylalanyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14857824.png)

